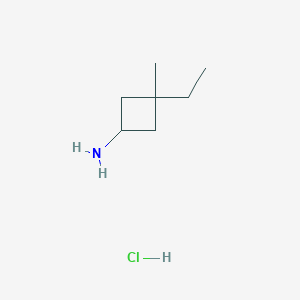
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2225136-86-5 . It has a molecular weight of 149.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H15N.ClH/c1-3-7(2)4-6(8)5-7;/h6H,3-5,8H2,1-2H3;1H . This indicates that the compound has a cyclobutane ring with ethyl and methyl substituents at the 3-position and an amine group at the 1-position.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I consulted.Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- The crystal structure of related compounds, such as 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, has been studied, showcasing the compound's potential in exploring biological activities in medicinal chemistry, particularly its antibacterial effects (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Bioconjugation in Aqueous Media
- Research on carbodiimides, similar to 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride, has been conducted to understand amide formation in aqueous media. This is crucial in bioconjugation processes involving carboxylic acids and amines (Nakajima & Ikada, 1995).
Synthesis of Organic Compounds
- Various synthesis methods have been developed for compounds structurally related to this compound, such as methylcyclobutanes, demonstrating the compound's versatility in organic synthesis (Belluš, Martin, Sauter, & Winkler, 1980).
Impurity Control in Drug Synthesis
- Studies have been conducted on controlling genotoxins like ethyl chloride and methyl chloride during the synthesis of amine hydrochloride salts, highlighting the importance of purity in pharmaceutical applications (Yang et al., 2009).
Chromatography and Complexation
- The compound's potential in chromatography and selective complexation has been explored, particularly in the isolation of branched acyclic polyamines, which is vital for chemical analysis and purification processes (Geue & Searle, 1983).
Cycloaddition Reactions
- Studies on sonochemically generated azomethine ylides interacting with cyclic thioketones have shed light on the compound's role in cycloaddition reactions, which are crucial in the synthesis of various organic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Building Blocks for Organic Synthesis
- Research on multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, related to this compound, showcases the compound's utility in preparing various organic derivatives (Ryabukhin et al., 2018).
VLA-4 Antagonists
- Novel series of functionalized compounds similar to this compound have been developed as potent antagonists of VLA-4, indicating potential pharmaceutical applications (Brand, de Candole, & Brown, 2003).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
3-ethyl-3-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(2)4-6(8)5-7;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTMKSQBLVXJRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

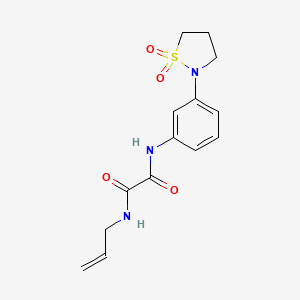
![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)
![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)



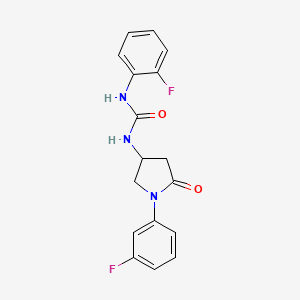
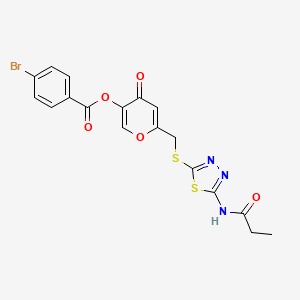
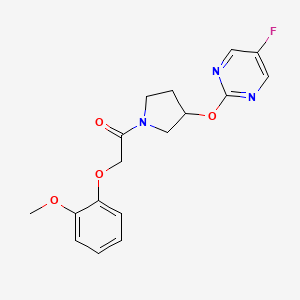
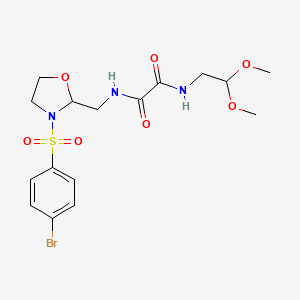

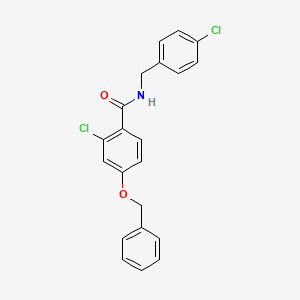
![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)